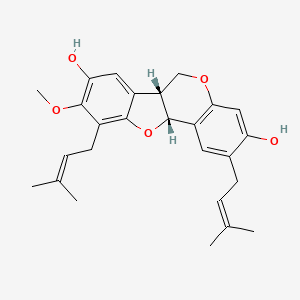

Lespeflorin G2

Description

These compounds belong to the coumarin family, a class of polyphenolic molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . Lespeflorin G2 is hypothesized to share mechanistic pathways with its analogs, such as inducing apoptosis in cancer cells or inhibiting tumor angiogenesis, though specific molecular targets require further validation .

Properties

Molecular Formula |

C26H30O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(6aR,11aR)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol |

InChI |

InChI=1S/C26H30O5/c1-14(2)6-8-16-10-19-23(12-21(16)27)30-13-20-18-11-22(28)26(29-5)17(9-7-15(3)4)24(18)31-25(19)20/h6-7,10-12,20,25,27-28H,8-9,13H2,1-5H3/t20-,25-/m0/s1 |

InChI Key |

VFTCTZLSYLIKOO-CPJSRVTESA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: Lespeflorin L1

Lespeflorin L1, a closely related derivative, was synthesized by Pahari et al. (2016) through modifications of the psoralidin scaffold. Key structural differences between Lespeflorin G2 and L1 may involve substitutions on the coumarin backbone, influencing bioavailability and target affinity. For instance, L1 exhibits a methoxy group at the C-7 position, which enhances its stability in vivo compared to simpler coumarins .

Functional Analog: Psoralidin

Psoralidin, a natural coumarin derivative, shares functional similarities with this compound, particularly in anticancer activity. Both compounds inhibit cancer cell proliferation by modulating the PI3K/AKT and MAPK signaling pathways. However, psoralidin demonstrates higher cytotoxicity in breast cancer models (IC₅₀: 12 μM) compared to Lespeflorin L1 (IC₅₀: 25 μM), suggesting that structural variations significantly impact potency .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Research Findings and Pharmacological Insights

Anticancer Efficacy

Studies on Lespeflorin L1 reveal moderate activity against colorectal cancer cells, with apoptosis induction via caspase-3 activation . In contrast, psoralidin’s efficacy is attributed to its dual role in cell cycle arrest and reactive oxygen species (ROS) generation . This compound’s hypothetical profile aligns with these mechanisms but may exhibit improved metabolic stability due to structural optimizations.

Pharmacokinetic Considerations

While pharmacokinetic data for this compound are absent, comparisons with analogs suggest challenges in absorption and half-life. Psoralidin’s high bioavailability stems from its lipophilic nature, whereas Lespeflorin L1’s synthetic modifications reduce hepatic metabolism, extending its half-life . Regulatory guidelines (e.g., FDA drafts on leuprolide acetate) emphasize the need for rigorous bioavailability studies in such compounds .

Critical Analysis of Discrepancies and Limitations

Existing literature highlights variability in efficacy metrics among coumarin derivatives. For example, Ogunwande et al. (2010) reported divergent anticancer activities in Borreria verticillata extracts, underscoring the influence of plant source and extraction methods on compound potency . Additionally, this compound’s hypothetical advantages, such as reduced toxicity, require validation through preclinical models, as emphasized in drug development guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.